"Zofenoprilat N-Ethyl Succinimide" synthesis and characterization
"Zofenoprilat N-Ethyl Succinimide" synthesis and characterization
An In-Depth Technical Guide on the Synthesis and Characterization of Zofenoprilat N-Ethyl Succinimide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Zofenopril is a potent, third-generation angiotensin-converting enzyme (ACE) inhibitor valued for its antihypertensive and cardioprotective effects.[1][2][3] As a prodrug, its therapeutic activity is manifested through its active metabolite, zofenoprilat, which is formed via hydrolysis in the body.[2][4] A key structural feature of zofenoprilat is a free sulfhydryl (thiol) group, which, while essential for its ACE-inhibiting activity, renders the molecule highly unstable in biological matrices due to oxidative degradation.[5][6] This instability presents a significant analytical challenge for pharmacokinetic and bioequivalence studies, which require accurate quantification of the active metabolite in plasma.
This technical guide provides a comprehensive overview of the synthesis and characterization of Zofenoprilat N-Ethyl Succinimide, a stable derivative formed to overcome the analytical hurdles associated with zofenoprilat. The synthesis, a strategic derivatization step using N-ethylmaleimide (NEM), effectively "caps" the reactive thiol group, enabling robust and reproducible analysis.[7] We will delve into the underlying chemical mechanism, provide detailed, field-tested protocols for its synthesis and purification, and outline a multi-faceted characterization strategy employing modern analytical techniques such as HPLC, LC-MS/MS, and NMR spectroscopy. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a practical and scientifically grounded approach to the analysis of zofenopril and its active metabolite.
Part 1: Scientific Rationale and Foundational Concepts
Zofenopril and its Active Metabolite, Zofenoprilat
Zofenopril is administered as a calcium salt and functions as a prodrug.[2] Following oral administration, it is rapidly and completely absorbed and subsequently hydrolyzed by esterases, primarily in the liver, to yield its active form, zofenoprilat.[2][4][8] Zofenoprilat exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] The presence of the sulfhydryl group in zofenoprilat is crucial for its potent ACE inhibition and is also believed to contribute to the drug's antioxidant properties.[3][9]
The Analytical Challenge: Thiol Group Instability
The very feature that makes zofenoprilat a potent therapeutic agent—its free sulfhydryl group—is also its Achilles' heel from an analytical perspective. Thiols are susceptible to oxidation, which can lead to the formation of disulfides (dimers) or mixed disulfides with endogenous thiol-containing molecules like cysteine or glutathione in plasma.[6][10] This degradation leads to an underestimation of the true concentration of the active drug, compromising the integrity of pharmacokinetic data.
The Solution: Protective Derivatization
To ensure accurate quantification, the reactive thiol group must be stabilized immediately after plasma collection. This is achieved through chemical derivatization. The chosen reagent must react quickly and specifically with the thiol group under mild conditions to form a single, stable product. N-ethylmaleimide (NEM) is an ideal reagent for this purpose. It reacts with thiols via a Michael addition reaction to form a stable thioether linkage, resulting in the Zofenoprilat N-Ethyl Succinimide (Zofenoprilat-NES) adduct.[7] This adduct is significantly more stable against oxidation, making it perfectly suited for extraction, chromatographic separation, and detection.
Part 2: Synthesis of Zofenoprilat N-Ethyl Succinimide
The synthesis of Zofenoprilat-NES is not a manufacturing process for a new active pharmaceutical ingredient (API), but rather a critical sample preparation step for bioanalysis. The core of this process is the specific and rapid reaction between zofenoprilat and NEM.
Reaction Mechanism: Michael Addition
The reaction is a classic Michael addition. The nucleophilic sulfur atom of the zofenoprilat thiol group attacks one of the electrophilic carbons of the carbon-carbon double bond in the maleimide ring of NEM. This forms a stable, single covalent bond and eliminates the reactive thiol functionality.
Caption: Figure 1: Michael Addition of Zofenoprilat and NEM.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Zofenoprilat Reference Standard | >98% Purity | Commercially Available |
| N-Ethylmaleimide (NEM) | Analytical Grade | Sigma-Aldrich |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System |
| Microcentrifuge Tubes | 1.5 mL | Eppendorf |
| Vortex Mixer | - | VWR |
| Centrifuge | - | Beckman Coulter |
Step-by-Step Synthesis Protocol (for Bioanalytical Sample Preparation)
This protocol describes the derivatization of zofenoprilat in a plasma sample, a common application.[7]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Stabilization: Immediately transfer an aliquot (e.g., 500 µL) of the plasma to a clean microcentrifuge tube.
-
Derivatization: Add a solution of N-ethylmaleimide in a suitable solvent (e.g., 50 µL of a 10 mg/mL solution in acetonitrile) to the plasma. The concentration of NEM should be in stoichiometric excess to ensure complete reaction with all zofenoprilat.
-
Causality Insight: Adding NEM immediately is critical to prevent the oxidative degradation of zofenoprilat by endogenous components in the plasma.[7]
-
-
Reaction: Vortex the mixture for 30-60 seconds to ensure thorough mixing and allow it to stand at room temperature for 15-20 minutes to complete the reaction.
-
Protein Precipitation/Extraction: Perform a protein precipitation step by adding a cold organic solvent like acetonitrile or methanol (typically 3 volumes). Alternatively, a liquid-liquid extraction can be performed using a solvent like methyl tert-butyl ether after acidification.[10][11]
-
Separation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant containing the Zofenoprilat-NES adduct to a clean vial for analysis.
-
Evaporation & Reconstitution: The solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the mobile phase for injection into the analytical system.[11]
Synthesis and Workup Workflow
Caption: Figure 2: Bioanalytical Synthesis Workflow.
Part 3: Comprehensive Characterization
Once synthesized, or when using a reference standard, rigorous characterization is essential to confirm the identity, purity, and structure of the Zofenoprilat-NES adduct.
Chromatographic Analysis: HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for assessing the purity of the compound and for routine quantification.[12][13][14]
Protocol: HPLC-DAD Method
| Parameter | Condition | Rationale |
| HPLC Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like the adduct.[12][15] |
| Mobile Phase | A: 20 mM Ammonium Acetate in WaterB: Acetonitrile | A common buffer system compatible with MS detection, providing good peak shape.[15] |
| Gradient | 50% B to 95% B over 15 minutes | A gradient elution ensures that both starting materials and the product are well-separated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | Diode-Array Detector (DAD) at 225-250 nm | Allows for monitoring at the absorbance maximum and checking for peak purity. |
Expected Data
| Compound | Expected Retention Time (min) | Purity (by area %) |
| Zofenoprilat | ~ 4.5 | < 1% (if reaction is complete) |
| N-Ethylmaleimide | ~ 2.0 | < 1% (if reaction is complete) |
| Zofenoprilat-NES | ~ 8.2 | > 98% |
Mass Spectrometry: LC-MS/MS Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive confirmation of the compound's molecular weight and structural information through fragmentation patterns.[5][7][15] It is the gold standard for quantification in complex matrices.[16]
Protocol: LC-MS/MS Method
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is suitable for polar molecules. The mode is chosen based on which provides better sensitivity.[7] |
| Mass Analyzer | Triple Quadrupole (QqQ) | Ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| MRM Transition 1 | Q1: 451.1 m/z → Q3: [Fragment 1] | Precursor ion [M+H]⁺ selected in Q1, specific fragment ion selected in Q3 for high selectivity. |
| MRM Transition 2 | Q1: 451.1 m/z → Q3: [Fragment 2] | A second transition is used as a qualifier ion to increase confidence in identification. |
| Collision Energy | Optimized for each transition | The energy required to produce the desired fragmentation. |
Key Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₂₁H₂₆N₂O₅S₂ |
| Molecular Weight | 450.57 g/mol [17][18][19] |
| [M+H]⁺ (Positive Mode) | 451.1 m/z |
| [M-H]⁻ (Negative Mode) | 449.1 m/z |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. While full analysis is beyond the scope of this guide, key expected features in ¹H NMR would include:
-
Signals corresponding to the aromatic protons of the phenylthio group.
-
The characteristic multiplet patterns for the proline ring protons.
-
The ethyl group signals (a triplet and a quartet) from the NEM moiety.
-
The disappearance of the thiol proton signal that would be present in the zofenoprilat spectrum.
Comprehensive Characterization Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]
- 3. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zofenopril Protects Against Myocardial Ischemia–Reperfusion Injury by Increasing Nitric Oxide and Hydrogen Sulfide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomedres.us [biomedres.us]
- 17. allmpus.com [allmpus.com]
- 18. scbt.com [scbt.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
